
8-Methylisochroman-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylisochroman-1,3-dione is a heterocyclic organic compound characterized by a fused ring structure that includes an isochroman core with a methyl group at the 8th position and two keto groups at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with methyl-substituted benzyl alcohol in the presence of a catalyst. The reaction proceeds through an intramolecular cyclization to form the isochroman ring, followed by oxidation to introduce the keto groups at the 1st and 3rd positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization and oxidation steps .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
8-Methylisochroman-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 8-Methylisochroman-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the methyl group at the 8th position.
Phthalimide: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 8-Methylisochroman-1,3-dione is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-methyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-4H,5H2,1H3 |
InChI Key |
ZDPYPIZBEWNNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

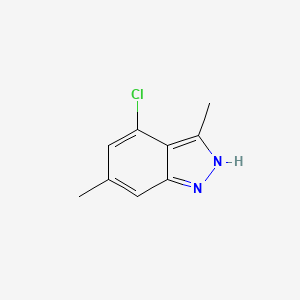
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
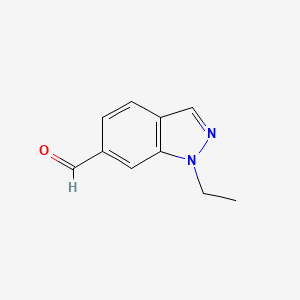
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)

![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)
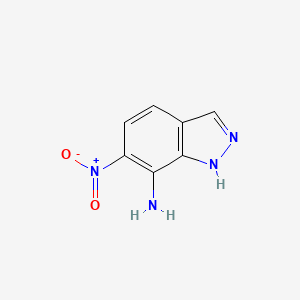
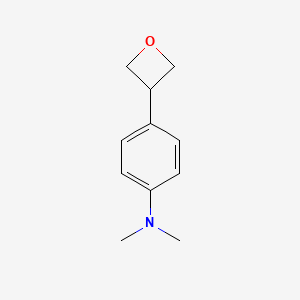
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)
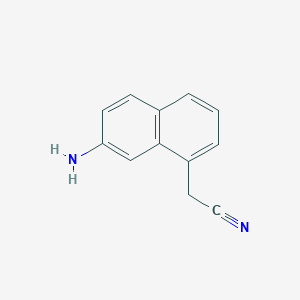
![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)
